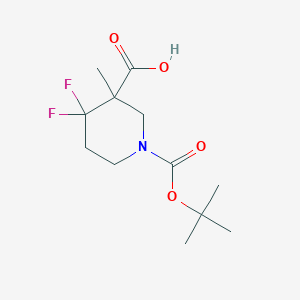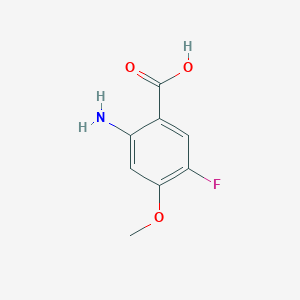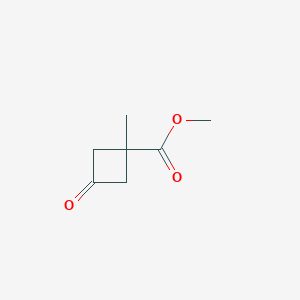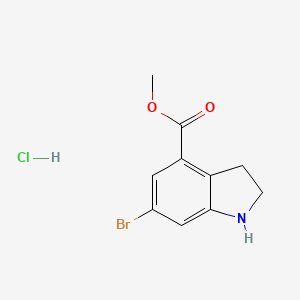![molecular formula C13H17BN2O2 B1529661 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1352227-38-3](/img/structure/B1529661.png)
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
説明
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, often referred to as “TMPP”, is a heterocyclic compound composed of a pyrrolo[2,3-c]pyridine core with four tetramethyl-1,3,2-dioxaborolan-2-yl substituents. This compound was first synthesized in 2002 by a team of researchers from the University of Tokyo, and since then, it has become a widely studied compound due to its various applications in scientific research. This article will provide an overview of the synthesis method of TMPP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
6-Azaindole-4-boronic acid pinacol ester: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex molecules, including pharmaceuticals, agrochemicals, and organic materials .
Protodeboronation Studies
This compound is used in protodeboronation studies to understand the removal of the boron moiety from boronic esters. Such studies are crucial for developing new synthetic methodologies that involve boronic esters as intermediates .
Drug Design and Delivery
Boronic esters are considered in the design of new drugs and drug delivery systems. They serve as boron carriers suitable for neutron capture therapy, a promising treatment for cancer .
Stereospecific Synthesis
The compound plays a role in stereospecific synthesis, where the high enantioselectivity of boronic esters is leveraged to create molecules with specific stereochemistry. This is particularly important in the synthesis of bioactive compounds .
Radical-Polar Crossover Reactions
It is involved in radical-polar crossover reactions, a type of chemical reaction that combines radical and polar mechanisms. These reactions are useful for creating complex molecular architectures .
Homologation Reactions
The compound is used in homologation reactions where the carbon chain of an organic molecule is extended by one carbon atom. This is a fundamental transformation in organic synthesis .
Functional Group Transformations
Functional group transformations are another area where this compound finds application. The boron moiety can be converted into a wide range of functional groups, enabling the synthesis of diverse molecules .
Asymmetric Hydroboration
Lastly, it is used in asymmetric hydroboration, a reaction that provides access to enantioenriched alcohols and subsequently to other functionalities while retaining high enantioselectivity .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-11-9(10)5-6-16-11/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCGSGGLCPMTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





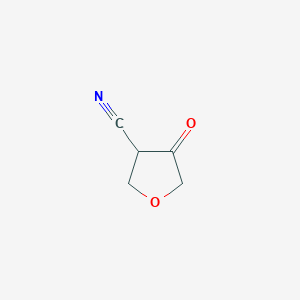

![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
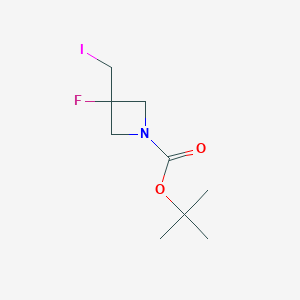
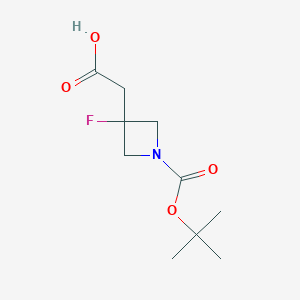
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
